molecular formula C26H20BrF3N2O3 B11079936 (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B11079936
M. Wt: 545.3 g/mol
InChI Key: WVSCIAPOWIXFCZ-CPNJWEJPSA-N
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Description

(2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl, methoxy, ethoxy, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Cyclization Reactions: These reactions form a ring structure, which is a crucial step in the synthesis of complex organic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H20BrF3N2O3

Molecular Weight

545.3 g/mol

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C26H20BrF3N2O3/c1-2-34-24-14-18(9-12-23(24)35-16-17-7-10-20(27)11-8-17)13-19(15-31)25(33)32-22-6-4-3-5-21(22)26(28,29)30/h3-14H,2,16H2,1H3,(H,32,33)/b19-13+

InChI Key

WVSCIAPOWIXFCZ-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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